molecular formula C8H10Cl3N B2800687 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride CAS No. 321318-36-9

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Cat. No.: B2800687
CAS No.: 321318-36-9
M. Wt: 226.53
InChI Key: YKPAICVWOBWQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is an organic compound with the molecular formula C8H10Cl3N. It is a hydrochloride salt of 1-(3,5-Dichlorophenyl)ethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and an ethylamine group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Solvent: Organic solvents such as ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethylamine Hydrochloride
  • 1-(3,4-Dichlorophenyl)ethylamine Hydrochloride
  • 1-(3,5-Dibromophenyl)ethylamine Hydrochloride

Uniqueness: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPAICVWOBWQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.